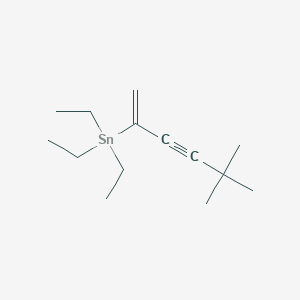
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is an organotin compound with the molecular formula C14H26Sn. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to carbon atoms. Organotin compounds have diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- typically involves the reaction of triethylstannane with 4,4-dimethyl-1-methylene-2-pentynyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield different organotin species.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin halides.
Wissenschaftliche Forschungsanwendungen
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other materials where organotin compounds are beneficial.
Wirkmechanismus
The mechanism by which Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The tin atom in the compound can form bonds with various biological molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Stannane, tributyl(4,4-dimethyl-1-methylene-2-pentynyl)-
- Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)trimethyl-
Uniqueness
Stannane, (4,4-dimethyl-1-methylene-2-pentynyl)triethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
650605-98-4 |
|---|---|
Molekularformel |
C14H26Sn |
Molekulargewicht |
313.07 g/mol |
IUPAC-Name |
5,5-dimethylhex-1-en-3-yn-2-yl(triethyl)stannane |
InChI |
InChI=1S/C8H11.3C2H5.Sn/c1-5-6-7-8(2,3)4;3*1-2;/h1H2,2-4H3;3*1H2,2H3; |
InChI-Schlüssel |
XFGLALSOEQCGFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Sn](CC)(CC)C(=C)C#CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















